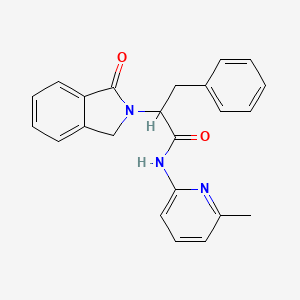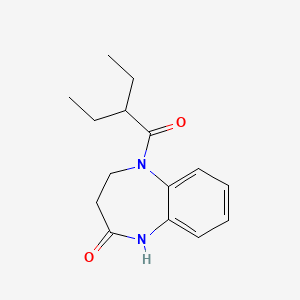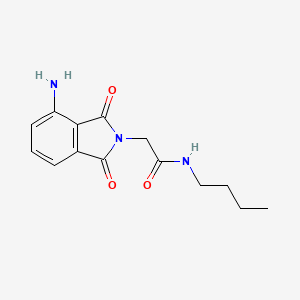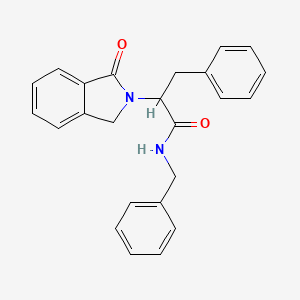
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is an organic compound that belongs to the class of amides This compound features a pyridine ring, an isoindoline moiety, and a phenylpropanamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Derivative: Starting with 6-methylpyridine, various functionalization reactions such as halogenation or nitration can be performed.
Isoindoline Synthesis: The isoindoline moiety can be synthesized through cyclization reactions involving ortho-substituted benzylamines.
Amide Bond Formation: The final step involves coupling the pyridine derivative with the isoindoline and phenylpropanamide fragments using amide bond-forming reactions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
化学反应分析
Types of Reactions
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, CrO₃, or PCC.
Reducing Agents: LiAlH₄, NaBH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology and Medicine
In biological and medicinal research, compounds with similar structures are often investigated for their potential as therapeutic agents. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.
作用机制
The mechanism of action of N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
相似化合物的比较
Similar Compounds
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylacetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylbutanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
N-(6-Methylpyridin-2-YL)-2-(1-oxo-2,3-dihydro-1H-isoindol-2-YL)-3-phenylpropanamide is unique due to its specific combination of functional groups and ring structures, which can impart distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(3-oxo-1H-isoindol-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c1-16-8-7-13-21(24-16)25-22(27)20(14-17-9-3-2-4-10-17)26-15-18-11-5-6-12-19(18)23(26)28/h2-13,20H,14-15H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEAMJDBUCOKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)N3CC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-chloro-4-methylphenyl)-2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478551.png)
![(3E)-5-chloro-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one](/img/structure/B7478554.png)

![2,7-dimethyl-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478572.png)
![Ethyl 4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfamoyl]benzoate](/img/structure/B7478583.png)
![2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7478588.png)

![6-[2-[[4-(3,4-dimethylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7478614.png)
![N-[[1-[(4-methylphenyl)methyl]piperidin-4-yl]methyl]-1H-imidazole-5-sulfonamide](/img/structure/B7478615.png)
![N-{3-[cyclohexyl(methyl)amino]propyl}-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7478633.png)
![N-cycloheptyl-4,5-dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478645.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-4,5-dihydrothieno[2,3-G][1,2]benzisoxazole-3-carboxamide](/img/structure/B7478646.png)
